Retinal

Overview

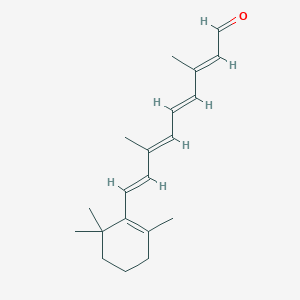

Description

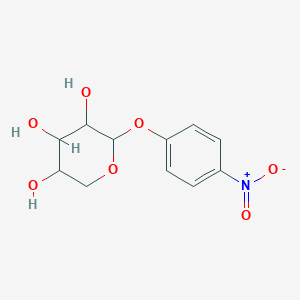

Retinal, also known as retinaldehyde, is a form of vitamin A that functions as a chromophore, bound to proteins called opsins, and plays a crucial role in the vision system . It is involved in converting light into a signal that can be transmitted to the brain . Retinal is part of the G-protein-coupled receptors (GPCRs), a large family of proteins that mediate cell responses to external stimuli .

Synthesis Analysis

Retinal is synthesized from retinol through the action of an enzyme called retinol dehydrogenase . In the field of biomedical image analysis, deep generative models have been employed to synthesize realistic biomedical images, including retinal optical coherence tomography (OCT) images .Molecular Structure Analysis

The molecular structure of retinal is best described with quantum mechanics . The molecule changes from an overall bent structure to one that is more or less linear . This photochemical reaction is best understood in terms of molecular orbitals, orbital energy, and electron excitation .Chemical Reactions Analysis

Blue light exposure provokes photochemical reactions in most eye tissues, particularly the cornea, the lens, and the retina . Certain exposures to blue light (depending on the wavelength or intensity) can cause temporary or permanent damage to some structures of the eye, especially the retina .Physical And Chemical Properties Analysis

The physical-chemical properties of retinoids, including retinal, and the characteristics of their interactions with various environments in which they are distributed in vivo affect their biological functions . The equilibrium and kinetic parameters that govern the behavior of retinoids within aqueous phases, biological membranes, and binding sites of proteins are of particular interest .Scientific Research Applications

Retina-like Imaging

Retina-like imaging techniques are inspired by the human eye’s retina, which offers space-variant resolution and gaze characters. These properties are advantageous for applications that require a large field of view, high resolution, and real-time performance .

Applications:- Three-dimensional Acquisition and Reconstruction : Utilizing retina-like imaging for 3D reconstruction can enhance spatial awareness in various fields, including robotics and medical imaging .

- Target Tracking : In security and surveillance, retina-like sensors can track moving objects with greater efficiency due to their high-resolution capabilities .

Retinal Organoids

Retinal organoids are three-dimensional microenvironments that mimic the structure and function of the retina. They serve as platforms for pathogenic mechanism exploration and drug screening .

Applications:- High-Throughput Drug Discovery : Retinal organoids can be used to screen for drugs that may treat or prevent vision loss due to retinal diseases .

- Efficacy and Toxicity Evaluation : These organoids help in evaluating the safety and effectiveness of new treatments before clinical trials .

Nanomedicine

Nanomedicine approaches for retinal diseases include the use of nanoparticles to enhance drug delivery systems, offering sustained release and increased specificity .

Applications:- Drug Delivery Systems : Nanoparticles can deliver drugs directly to the retina, providing targeted therapy for retinal diseases .

- Scavengers for Reactive Oxygen Species : Nanoparticles can help protect the retina from oxidative stress, which is a factor in many degenerative retinal diseases .

Artificial Intelligence in Retinal Disease Detection

AI applications in retinal disease detection involve automated systems that can identify and diagnose retinal conditions early, improving treatment outcomes .

Applications:- Automated Screening : AI algorithms can analyze retinal images to detect signs of diseases such as diabetic retinopathy or age-related macular degeneration .

- Clinical Decision Support : AI can assist healthcare professionals in diagnosing and managing retinal diseases by providing data-driven insights .

Electroretinograms (ERGs) in Retinal Function Evaluation

ERGs are diagnostic tests that measure the electrical activity of the retina in response to light stimuli .

Applications:Future Directions

Artificial Intelligence (AI) and Machine Learning (ML) techniques are being increasingly used in the detection and diagnosis of retinal diseases . Deep learning systems have been developed to improve the diagnosis and management of various retinal diseases . Future work includes exploring the potential impact of using ensemble CNN architectures in multiclass, multilabel tasks and improving model explainability to win the trust of clinicians and patients .

properties

IUPAC Name |

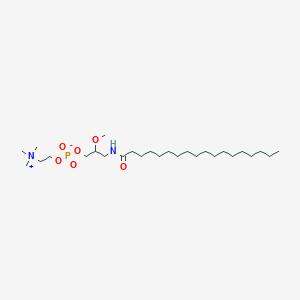

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025998 | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Retinal | |

CAS RN |

116-31-4, 472-86-6, 514-85-2 | |

| Record name | Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-cis-Retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINAL, ALL-TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 °C | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main functions of the retinal pigment epithelium (RPE)?

A1: The RPE plays a crucial role in maintaining photoreceptor health and function. Its key functions include: []

Q2: How do retinal vessels develop and what role do astrocytes play in this process?

A2: Retinal vessels develop in close association with astrocytes, glial cells that provide structural and functional support to neurons. Astrocytes act as a scaffold, guiding the growth of retinal vessels during development. [] Disruption of this astrocyte-vessel interaction can lead to abnormal vessel growth outside the retina (preretinal vessels) or bleeding into the vitreous humor. []

Q3: What are the three main capillary plexuses in the retina and how do they change with age?

A3: Optical coherence tomography angiography (OCTA) with projection artifact removal software allows visualization and quantification of the three main retinal capillary plexuses: []

Q4: What is rhegmatogenous retinal detachment (RRD) and what are the key factors contributing to its development?

A4: RRD occurs when a tear or hole in the retina allows liquefied vitreous humor to seep behind the neurosensory retina, separating it from the RPE. [] Key factors contributing to RRD include: [, ]

Q5: How does diabetic retinopathy (DR) affect retinal vessels?

A5: DR is a leading cause of vision loss in individuals with diabetes. It damages retinal blood vessels through various mechanisms, including: [, ]

Q6: What is the role of excitotoxicity in central serous chorioretinopathy (CSCR)?

A6: Excitotoxicity, a process of neuronal damage caused by excessive glutamate signaling, has been implicated in the pathogenesis of CSCR. [] This condition is characterized by fluid leakage from the choroid beneath the retina, leading to central vision disturbances. While the exact mechanisms remain unclear, it is believed that excitotoxicity contributes to RPE dysfunction and breakdown of the blood-retinal barrier, leading to fluid accumulation. []

Q7: What is polypoidal choroidal vasculopathy (PCV) and what are the potential complications associated with it?

A7: PCV is a subtype of age-related macular degeneration characterized by abnormal blood vessel growth in the choroid, forming polyp-like structures. These polyps can leak fluid and blood, causing vision loss. Subretinal hemorrhage is a potential complication of PCV, particularly in eyes with larger polyps. [] SD-OCT and ICGA are important tools for monitoring PCV and detecting potential complications. []

Q8: Can hereditary spastic paraplegia (HSP) affect the retina?

A8: While primarily a neurodegenerative disorder affecting the spinal cord, research has shown that HSP can also impact the retina. [] Studies using OCT and OCT-A have revealed: []

Q9: How can laser therapy be used to treat retinal diseases?

A9: Laser therapy is a common treatment for various retinal diseases, including: [, , ]

Q10: What are the potential benefits of using apatinib-loaded nanoparticles for treating diabetic retinopathy?

A10: Apatinib, a VEGF receptor 2 inhibitor, has shown promise in preclinical studies for treating diabetic retinopathy. Encapsulating apatinib in HSA-PEG nanoparticles offers several advantages: []

Q11: How can induced pluripotent stem cells (iPSCs) be used to treat retinal diseases?

A11: iPSCs hold great potential for treating retinal diseases, offering possibilities for cell replacement therapy and disease modeling. [, ]

Q12: What are the potential applications of retinal organoids in understanding retinal diseases?

A12: Retinal organoids, three-dimensional structures mimicking the structure and function of the retina, are powerful tools for studying retinal development and disease. [] They can be used to: []

Q13: How can artificial intelligence (AI) be used to improve the diagnosis and management of retinal diseases?

A13: AI, particularly deep learning algorithms, is revolutionizing the field of ophthalmology. AI-powered systems can analyze retinal images to: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)